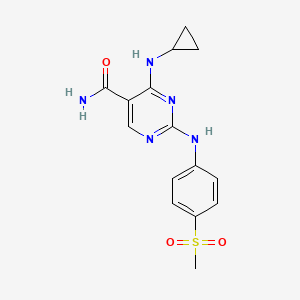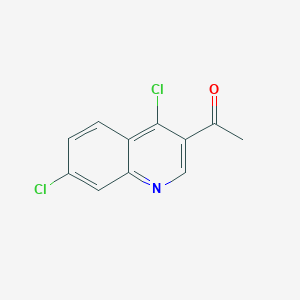
1-(4,7-Dichloro-quinolin-3-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,7-Dichloro-quinolin-3-yl)-ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone typically involves the chlorination of quinoline derivatives followed by the introduction of an ethanone group. Common reagents used in the synthesis include:
- Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Acetylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and acetylation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient chlorination.
- Catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,7-Dichloro-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-(4,7-Dichloro-quinolin-3-yl)-ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone depends on its specific biological target
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-quinolin-3-yl)-ethanone: Lacks one chlorine atom compared to 1-(4,7-Dichloro-quinolin-3-yl)-ethanone.
1-(4,7-Dichloro-quinolin-3-yl)-methanol: Contains a hydroxyl group instead of a carbonyl group.
1-(4,7-Dichloro-quinolin-3-yl)-acetic acid: Contains a carboxylic acid group instead of a carbonyl group.
Uniqueness
This compound is unique due to the presence of two chlorine atoms in the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H7Cl2NO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
1-(4,7-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-4-7(12)2-3-8(10)11(9)13/h2-5H,1H3 |
Clave InChI |
YRFMLXLGBHNZFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


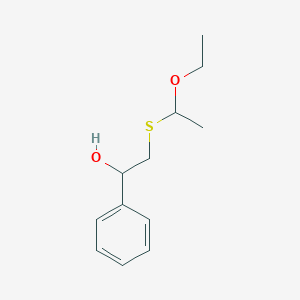

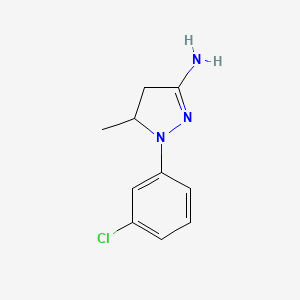
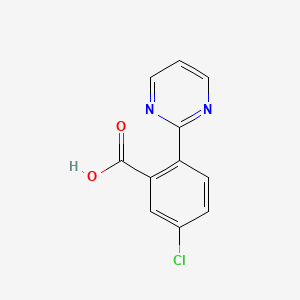
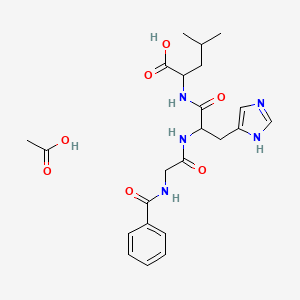
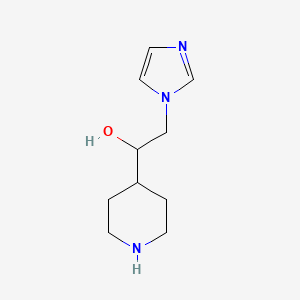
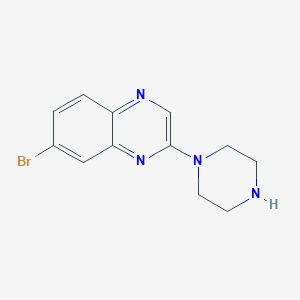
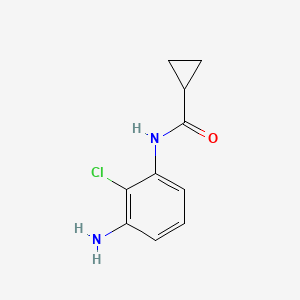
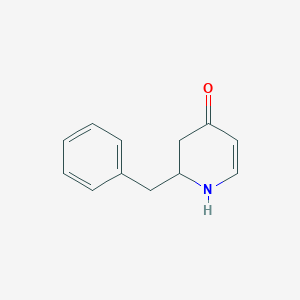
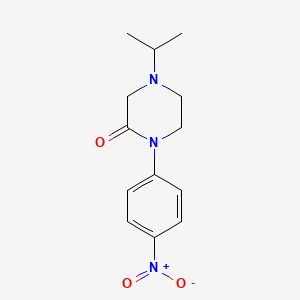
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)

